![molecular formula C25H22N2O3 B2507571 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851405-99-7](/img/no-structure.png)

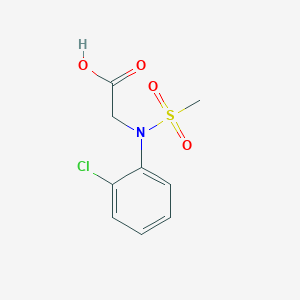

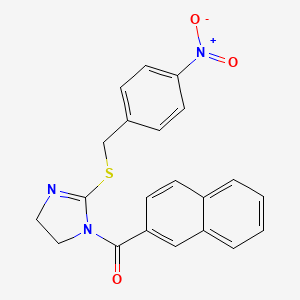

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a complex organic molecule that appears to be related to various benzamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties, such as binding affinity to dopamine receptors and their molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves catalytic annulation processes or acylation reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one has been developed to afford 2-aryl quinazolin-4(3H)-one derivatives, which are structurally related to the compound . This method shows moderate to excellent yields and good functional group tolerance, suggesting a potential pathway for synthesizing similar quinoline derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by various spectroscopic methods and X-ray crystallography. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single crystal X-ray diffraction and DFT calculations . These techniques can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the conformation and reactivity of the molecule.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis and binding properties of similar molecules. For example, structural modifications on the amide bond and alkyl chain of a dopamine D4 receptor ligand affected its binding affinity . Such modifications could be relevant for the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely. The provided papers do not offer direct information on the specific compound's properties but suggest that factors such as intermolecular interactions can influence the molecular geometry and properties of similar compounds . Additionally, the binding affinity and selectivity of benzamide derivatives for biological receptors can be significant for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Psycho- and Neurotropic Properties

One notable study explored the psycho- and neurotropic characteristics of novel quinolin-4-ones, closely related to N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide. This research utilized various in vivo tests such as the open field test, elevated plus maze, rotarod test, and others to evaluate sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. Two substances exhibited significant promise, with one showing specific sedative and considerable anti-amnesic activities, while another combined potent anti-anxiety action with anti-amnesic and antihypoxic effects, indicating their potential for further in-depth investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Studies

Research on the structural aspects of quinoline derivatives, which are structurally similar to this compound, has been conducted to understand their co-crystal formation and salt structures. For instance, studies have revealed how these derivatives form co-crystals with aromatic diols and how their protonated salts exhibit unique geometries such as tweezer-like structures, contributing to the understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Karmakar, Kalita, & Baruah, 2009; Kalita & Baruah, 2010).

Chemical Synthesis

The compound has also been a focus in the context of chemical syntheses, where its analogs have been utilized in reactions to create various derivatives. These studies not only expand the chemical understanding of quinolin-3-yl derivatives but also open up possibilities for their application in synthesizing new compounds with potential therapeutic uses. For example, the synthesis of 2-aryl quinazolin-4(3H)-one derivatives via a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide demonstrates the compound's utility in facilitating complex chemical transformations, leading to compounds that may have pharmaceutical relevance (Xiong, Xu, Sun, & Cheng, 2018).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s likely that it interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Given its potential anti-tubercular activity, it may lead to the death or growth inhibition of mycobacterium tuberculosis .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g) in diethyl ether (20 mL) and add 2-aminoethylphenol (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate (0.5 g) in dry dichloromethane (10 mL) and add 4-phenylbenzoyl chloride (0.6 g) to the solution. Add triethylamine (0.5 mL) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Add water (20 mL) to the reaction mixture and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and wash with sodium bicarbonate solution (10 mL) and water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a white solid.", "Step 5: Recrystallize the final product from a mixture of dichloromethane and hexane to obtain pure N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide." ] } | |

Número CAS |

851405-99-7 |

Fórmula molecular |

C25H22N2O3 |

Peso molecular |

398.462 |

Nombre IUPAC |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |

InChI |

InChI=1S/C25H22N2O3/c1-30-22-12-11-20-15-21(25(29)27-23(20)16-22)13-14-26-24(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |

Clave InChI |

QRZYTYSJDRVXGV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

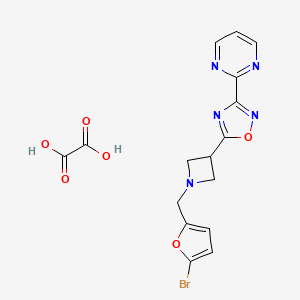

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)

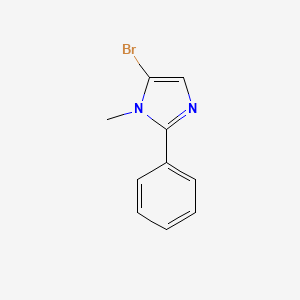

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

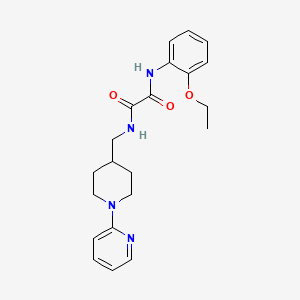

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)